4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

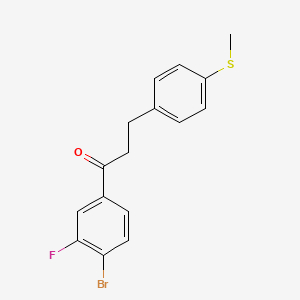

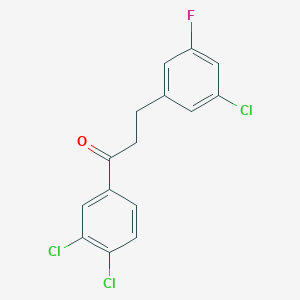

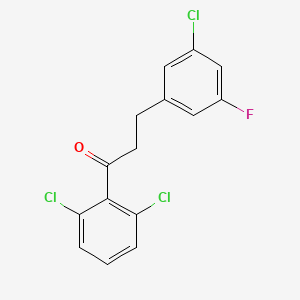

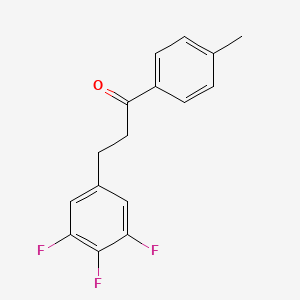

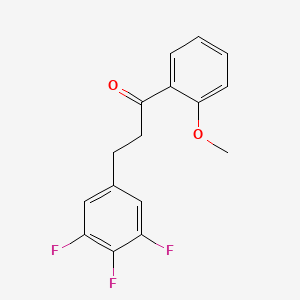

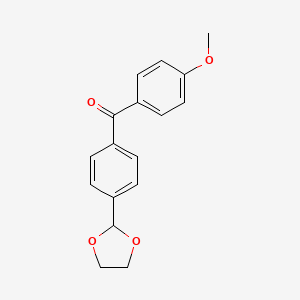

The compound “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane group and the methoxy group are substituents on the phenyl rings .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone” would consist of a central carbonyl group (C=O) attached to two phenyl rings. One of the phenyl rings would have a 1,3-dioxolane substituent, and the other would have a methoxy (OCH3) substituent .Scientific Research Applications

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) explored the use of a derivative of 4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone in asymmetric synthesis. They synthesized a chiral auxiliary for the asymmetric creation of α-hydroxy esters, indicating its utility in producing chiral compounds.

Structural and Thermochemical Analysis

(Varfolomeev et al., 2010) conducted a detailed analysis of methoxyphenols, which include structures related to this compound. Their research encompassed thermochemical studies, revealing insights into the intermolecular and intramolecular hydrogen bonding in these compounds.

Phytochemical Applications

(Uddin et al., 2013) isolated and examined new phenolic compounds, including structures similar to this compound, from the stem wood of Sorbus lanata. Their work contributes to the understanding of natural sources and applications of these compounds.

Synthesis Techniques

(Li Bin-dong, 2005) focused on synthesizing 2-Hydroxy-4-methoxybenzophenone, a closely related compound, demonstrating the methods and conditions favorable for its production.

Analytical Method Development

(Tarazona, Chisvert, & Salvador, 2013) developed a new analytical method to determine benzophenone-3 and its metabolites in human serum. This demonstrates the relevance of these compounds in bioanalytical contexts.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCZPAIYUGFHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645100 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-90-5 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.